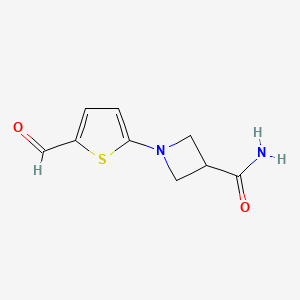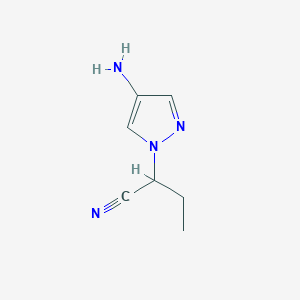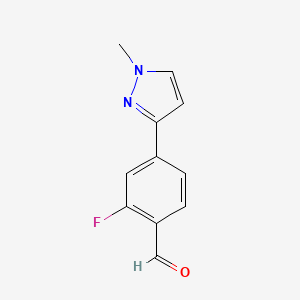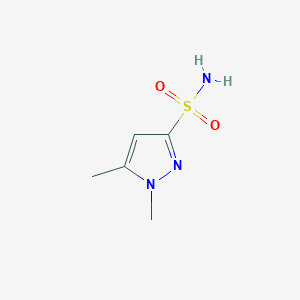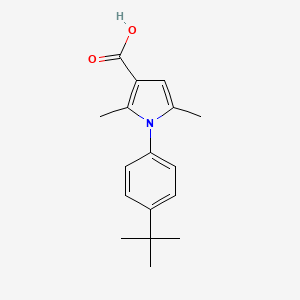![molecular formula C10H13NO2 B13169833 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13169833.png)
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a cyclobutyl(methyl)amino group. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method provides good to high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component condensation reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-[Cyclobutyl(methyl)amino]furan-2-carboxylic acid.
Reduction: Formation of 5-[Cyclobutyl(methyl)amino]furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group at the 2-position.
Cyclobutylamine: A compound with a cyclobutyl group attached to an amino group.
Methylfuran: A furan derivative with a methyl group attached to the furan ring.
Uniqueness
5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde is unique due to the presence of both a cyclobutyl(methyl)amino group and a furan ring with an aldehyde group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5-[cyclobutyl(methyl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-11(8-3-2-4-8)10-6-5-9(7-12)13-10/h5-8H,2-4H2,1H3 |
Clave InChI |
ZEIZIEOOAZTGMS-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC1)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
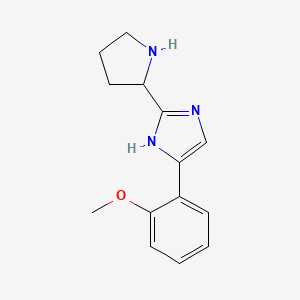
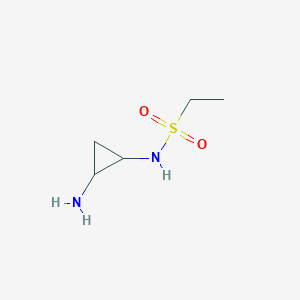
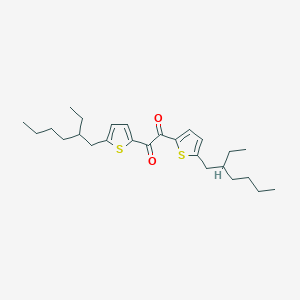
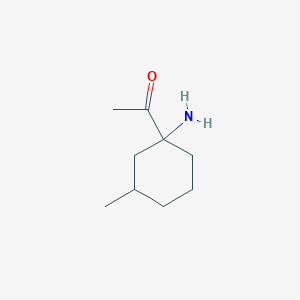
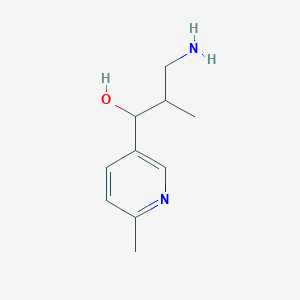
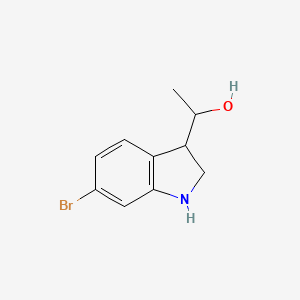
![1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile](/img/structure/B13169797.png)

